3-(2,2-Difluoroethoxy)benzoic acid
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Overview
Description
3-(2,2-Difluoroethoxy)benzoic acid is an organic compound with the molecular formula C9H8F2O3 and a molecular weight of 202.15 g/mol It is characterized by the presence of a benzoic acid moiety substituted with a 2,2-difluoroethoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethoxy)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with 2,2-difluoroethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage . The general reaction scheme is as follows:
3-Hydroxybenzoic acid+2,2-DifluoroethanolCatalyst3-(2,2-Difluoroethoxy)benzoic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or benzaldehyde.
Substitution: Formation of halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
3-(2,2-Difluoroethoxy)benzoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoroethoxy)benzoic acid involves its interaction with specific molecular targets. The presence of the difluoroethoxy group enhances its binding affinity and selectivity towards certain enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2-Difluoroethoxy)benzoic acid
- 3-(2,2-Difluoroethoxy)phenol
- 3-(2,2-Difluoroethoxy)aniline
Uniqueness
This compound is unique due to the presence of both the benzoic acid and difluoroethoxy moieties, which confer distinct chemical and biological properties. Its structural features differentiate it from other similar compounds, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(2,2-difluoroethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c10-8(11)5-14-7-3-1-2-6(4-7)9(12)13/h1-4,8H,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUDXYRBOOGWJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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